4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate is an organic compound that features a tetrazole ring and a fluorobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of an organic benzonitrile derivative with an azide salt.
Esterification: The tetrazole derivative is then esterified with 4-fluorobenzoic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, which can alter its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups attached to the aromatic ring .
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design and development.
Material Science: Its unique structural properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a nitrogen-rich heterocycle and has similar applications in medicinal chemistry.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide:
Uniqueness
4-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate is unique due to the combination of the tetrazole ring and the fluorobenzoate moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H9FN4O2 |
---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C14H9FN4O2/c15-11-3-1-10(2-4-11)14(20)21-13-7-5-12(6-8-13)19-9-16-17-18-19/h1-9H |
InChI Key |
XXKVBSDDEZRHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N3C=NN=N3)F |
Origin of Product |
United States |
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